molecular formula C16H12O3S B3151802 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid CAS No. 722517-00-2

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3151802
CAS No.: 722517-00-2
M. Wt: 284.3 g/mol
InChI Key: NOKHKPQKBZRXFG-UHFFFAOYSA-N
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Description

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of a benzyloxy group and a carboxylic acid group on the benzo[b]thiophene core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzo[b]thiophene with benzyl alcohol in the presence of a strong acid catalyst to introduce the benzyloxy group. This is followed by the carboxylation of the resulting intermediate using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of benzo[b]thiophene, which is then subjected to benzyloxylation and carboxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and carboxylic acid group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • 3-Methoxybenzo[b]thiophene-2-carboxylic acid
  • 3-Hydroxybenzo[b]thiophene-2-carboxylic acid

Uniqueness

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

3-phenylmethoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c17-16(18)15-14(12-8-4-5-9-13(12)20-15)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKHKPQKBZRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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